molecular formula C15H21NOS B14901313 2-((Benzo[b]thiophen-3-ylmethyl)amino)-4-methylpentan-1-ol

2-((Benzo[b]thiophen-3-ylmethyl)amino)-4-methylpentan-1-ol

Cat. No.: B14901313
M. Wt: 263.4 g/mol
InChI Key: CLCIIOFBOZXTQI-UHFFFAOYSA-N
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Description

2-((Benzo[b]thiophen-3-ylmethyl)amino)-4-methylpentan-1-ol is a heterocyclic amino alcohol derivative featuring a benzo[b]thiophene core linked to a branched aliphatic chain via a methylamine group.

Properties

Molecular Formula

C15H21NOS

Molecular Weight

263.4 g/mol

IUPAC Name

2-(1-benzothiophen-3-ylmethylamino)-4-methylpentan-1-ol

InChI

InChI=1S/C15H21NOS/c1-11(2)7-13(9-17)16-8-12-10-18-15-6-4-3-5-14(12)15/h3-6,10-11,13,16-17H,7-9H2,1-2H3

InChI Key

CLCIIOFBOZXTQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CO)NCC1=CSC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzothiophene derivatives, including 2-((Benzo[b]thiophen-3-ylmethyl)amino)-4-methylpentan-1-ol, can be achieved through various methods. One common approach involves the use of coupling reactions and electrophilic cyclization reactions . For instance, the synthesis may start with the preparation of benzo[b]thiophene intermediates, followed by functionalization to introduce the desired substituents.

Industrial Production Methods

Industrial production methods for benzothiophene derivatives often involve large-scale reactions using readily available starting materials and efficient catalysts. The use of transition-metal catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, is common in industrial settings due to their high yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-((Benzo[b]thiophen-3-ylmethyl)amino)-4-methylpentan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-((Benzo[b]thiophen-3-ylmethyl)amino)-4-methylpentan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound shares structural similarities with:

  • Benzo[d]oxazol-2-ylmethylamino derivatives: These feature oxygen instead of sulfur in the aromatic ring, leading to differences in electronic properties and reactivity.
  • Imidazole-based amino alcohols: Such as 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)-phenols, which incorporate nitrogen-rich heterocycles for enhanced hydrogen bonding .
Table 1: Structural and Electronic Comparisons
Property 2-((Benzo[b]thiophen-3-ylmethyl)amino)-4-methylpentan-1-ol Benzo[d]oxazol-2-ylmethylamino Derivatives Imidazole-Based Amino Alcohols
Aromatic System Benzo[b]thiophene (S-containing) Benzo[d]oxazole (O-containing) Benzo[d]oxazole + Imidazole
Electron Density Lower due to sulfur’s electronegativity Higher (oxygen’s electronegativity) Variable (depends on substituents)
Solubility (Polar Solvents) Moderate (enhanced by amino alcohol group) High (polar oxazole ring) High (imidazole’s polarity)
Thermal Stability Likely stable up to 150–200°C (inferred from sulfur’s stability) Moderate (prone to ring-opening at >120°C) Lower (imidazole decomposition at ~100°C)

Reactivity and Stability

  • Thermal Behavior: Benzo[b]thiophene derivatives generally exhibit higher thermal stability than benzoxazoles due to sulfur’s larger atomic radius and reduced ring strain. However, the amino alcohol side chain may introduce susceptibility to oxidation.
  • Solvent Stability: Unlike imidazole derivatives (which dimerize in polar solvents), the target compound’s branched aliphatic chain may reduce aggregation in solvents like DMSO or ethanol .
Table 2: Functional Comparison
Application Target Compound Benzo[d]oxazole Analogues Imidazole Derivatives
Antimicrobial Potential Hypothesized (untested) Confirmed (MIC: 5–10 µg/mL for E. coli) Moderate (MIC: 20–50 µg/mL)
Electronic Properties High (sulfur’s polarizability) Low (oxygen’s insulating nature) Moderate (imidazole’s π-conjugation)
Synthetic Accessibility Moderate (requires specialized reagents) High (commercially available precursors) High (modular synthesis routes)

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